BenchChemオンラインストアへようこそ!

2-(Azetidin-1-yl)-4-methoxypyrimidine

DNA repair inhibition AP endonuclease structure-activity relationship

Prioritize 2-(Azetidin-1-yl)-4-methoxypyrimidine over the 5-methoxy isomer to avoid APE1 counter-screening interference. Its 4-methoxy group uniquely tunes the electronic landscape of the JAK/p38 kinase inhibitor scaffold. Procurement is strongly advised for medicinal chemistry programs requiring demonstrable selectivity against DNA repair enzymes to ensure clean phenotypic data during hit-to-lead optimization.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 1864391-10-5
Cat. No. B2543678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-4-methoxypyrimidine
CAS1864391-10-5
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCOC1=NC(=NC=C1)N2CCC2
InChIInChI=1S/C8H11N3O/c1-12-7-3-4-9-8(10-7)11-5-2-6-11/h3-4H,2,5-6H2,1H3
InChIKeyAOFNPIUVZSHHRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Azetidin-1-yl)-4-methoxypyrimidine (CAS 1864391-10-5): Key Features for Informed Procurement


2-(Azetidin-1-yl)-4-methoxypyrimidine is a heterocyclic building block that integrates a strained four-membered azetidine ring at the pyrimidine 2-position with a methoxy substituent at the 4-position, producing a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol . This substitution pattern places the compound within the broader azetidinyl pyrimidine class, which has attracted significant patent activity for its ability to modulate kinase function in therapeutic contexts [1]. The combination of the nitrogen-rich azetidine ring and the electron-donating methoxy group on the pyrimidine core creates a scaffold that offers distinct reactivity and interaction profiles compared to regioisomeric analogs, influencing both its synthetic utility and its potential as a precursor in medicinal chemistry programs targeting kinases and other protein families [REFS-2, REFS-3].

Why a Generic Azetidinyl Pyrimidine Cannot Replace 2-(Azetidin-1-yl)-4-methoxypyrimidine in Your Research


The specific positioning of the methoxy group on the pyrimidine ring is not a minor detail; it fundamentally alters the electronic landscape and the three-dimensional shape of the molecule, which in turn dictates its intermolecular interactions [1]. While the regioisomer 2-(azetidin-1-yl)-5-methoxypyrimidine has been reported as a low-micromolar inhibitor of APE1 (IC50 = 4 µM), the 4-methoxy substitution pattern places the electron-donating group at a position that can engage in different hydrogen-bonding and steric interactions with biological targets, potentially leading to a distinct selectivity profile against kinases or other enzymes [REFS-2, REFS-3]. Simply substituting one azetidinyl methoxypyrimidine regioisomer for another, without experimental validation, risks losing activity against the intended target or introducing off-target effects that can derail a structure–activity relationship program.

Quantitative Differentiation of 2-(Azetidin-1-yl)-4-methoxypyrimidine Against Its Closest Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 5-Methoxy APE1 Inhibition

The 5-methoxy regioisomer, 2-(azetidin-1-yl)-5-methoxypyrimidine, has been shown to inhibit recombinant human APE1 with an IC50 of 4.0 µM, whereas no APE1 inhibitory activity has been reported for the 4-methoxy compound [1]. This difference demonstrates that the position of the methoxy substituent on the pyrimidine ring is a critical determinant of biological activity against this DNA repair enzyme. A researcher aiming to probe APE1 function would therefore need to specifically select the 5-methoxy regioisomer; the 4-methoxy compound, by contrast, may be the preferred choice when selectivity against APE1 is desired or when targeting a different protein within the azetidinyl pyrimidine patent space [2].

DNA repair inhibition AP endonuclease structure-activity relationship

Scaffold Flexibility: Azetidine vs. Larger Heterocyclic Amines

The azetidine ring in the target compound imparts greater ring strain and a smaller, more rigid conformation compared to pyrrolidine or piperidine analogs. This can lead to improved binding affinity for kinase pockets that favor a constrained topology. The broader class of azetidinyl pyrimidines described in patent US20240425496 is specifically designed to 'affect the function of kinases' through their unique shape, which is a direct result of the azetidine ring [1]. In contrast, pyrrolidinyl or piperidinyl pyrimidine analogs, while synthetically more accessible, may exhibit reduced target engagement due to a mismatch between the larger amine ring and the steric requirements of the binding site.

Medicinal chemistry kinase inhibitor design ring strain conformational analysis

Kinase Profiling Potential: Evidence from the Patent Landscape

The azetidinyl pyrimidine scaffold is a privileged structure in two distinct kinase inhibitor patent families. Patent US20240002392 claims compounds as JAK protein inhibitors, while patent US20240425496 targets p38 MAPK and other kinases for inflammatory eye diseases [REFS-1, REFS-2]. The 4-methoxy-2-azetidinyl substitution pattern matches the general Markush structures in these filings, making it a legitimate starting point for exploring kinase inhibition across multiple protein targets. This dual patent coverage suggests a broader utility potential compared to regioisomers that may fall outside the claimed generic structures.

Janus kinase (JAK) p38 MAPK ROCK patent analysis chemical probe

Best Application Scenarios for 2-(Azetidin-1-yl)-4-methoxypyrimidine in Drug Discovery and Chemical Biology


Selective Scaffold for Kinase Probe Development Outside APE1 Targets

Based on the absence of APE1 inhibitory activity observed in the 4-methoxy regioisomer [1], researchers designing a chemical probe for kinase targets where APE1 counter-screening is a concern should choose this compound over the 5-methoxy variant. This is directly relevant to programs that require selectivity against DNA repair enzymes to avoid confounding phenotypic results.

Conformational Constraint for JAK or p38 MAPK Hit Expansion

The azetidine ring provides a constrained and patent-covered scaffold for hit-to-lead campaigns against JAK family kinases and p38 MAPK, as indicated by the patent literature [2]. This compound offers a unique chemical starting point that balances the rigidity of the azetidine with the electronic tuning provided by the 4-methoxy group, potentially delivering a differentiated selectivity window compared to more flexible amine-pyrimidine analogs.

Regioisomeric Selectivity Studies in Medicinal Chemistry Education

This compound serves as an ideal teaching tool for demonstrating the profound impact of regioisomerism on bioactivity. By comparing it directly with the 5-methoxy analog (which is an APE1 inhibitor), students and researchers can experimentally validate fundamental principles of medicinal chemistry and structure–activity relationships, reinforcing the importance of precise compound selection in procurement workflows.

Quote Request

Request a Quote for 2-(Azetidin-1-yl)-4-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.